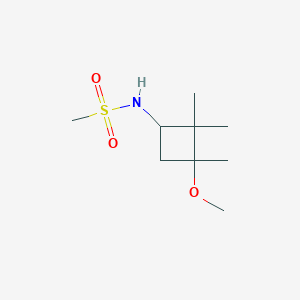
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are involved in tumor growth, inflammation, and microbial infection. The compound has been shown to inhibit the activity of enzymes such as COX-2 and topoisomerase II, which are involved in these pathways. Furthermore, the compound has been shown to induce apoptosis in cancer cells, suggesting that it may have a cytotoxic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In vivo studies have shown that the compound can inhibit tumor growth in mouse models of breast cancer and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole in lab experiments include its relatively simple synthesis method, its potential as a scaffold for drug discovery, and its broad spectrum of biological activities. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous systems. Furthermore, the compound has not yet been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole. One direction is to further explore its potential as a scaffold for drug discovery, particularly for the development of new anticancer and anti-inflammatory agents. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific cellular targets. Furthermore, future research could focus on improving the solubility and pharmacokinetic properties of the compound, as well as studying its toxicological profile in vivo. Finally, the compound could be used as a building block for the synthesis of new materials with potential applications in fields such as electronics and catalysis.
Synthesemethoden
The synthesis of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole involves the reaction of 2-thiophenesulfonyl chloride with 1,3,3a,4,5,6,7,7a-octahydroisoindole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group with the nitrogen atom of the isoindole ring, followed by cyclization to form the epoxyisoindole ring system. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities in vitro, making it a promising lead compound for drug discovery. Furthermore, the compound has been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in materials science and organic synthesis.
Eigenschaften
IUPAC Name |
2-thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c14-18(15,12-2-1-5-17-12)13-6-8-9(7-13)11-4-3-10(8)16-11/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOVLKABLFGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)

![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)


![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)
![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)

